Heptadecan-9-YL acrylate

mRNA delivery Lipid Nanoparticles Pharmacokinetics

Heptadecan-9-yl acrylate (CAS 2982740-96-3, C20H38O2, MW 310.5 g/mol) is a specialized long-chain alkyl acrylate monomer characterized by a branched C17 alkyl chain. It is commercially available for research purposes with a standard purity of 95%.

Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
Cat. No. B15378875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptadecan-9-YL acrylate
Molecular FormulaC20H38O2
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCCCC)OC(=O)C=C
InChIInChI=1S/C20H38O2/c1-4-7-9-11-13-15-17-19(22-20(21)6-3)18-16-14-12-10-8-5-2/h6,19H,3-5,7-18H2,1-2H3
InChIKeyKOWIXMWRKQSAMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptadecan-9-yl Acrylate: A High-Purity C17 Branched Acrylate Monomer for Specialized Polymer & LNP Synthesis


Heptadecan-9-yl acrylate (CAS 2982740-96-3, C20H38O2, MW 310.5 g/mol) is a specialized long-chain alkyl acrylate monomer characterized by a branched C17 alkyl chain . It is commercially available for research purposes with a standard purity of 95% . This compound is a key building block for synthesizing hydrophobic polymers and, more notably, serves as a critical structural component in the synthesis of the ionizable amino lipid SM-102, which is a cornerstone of certain clinically approved mRNA vaccine delivery systems [1].

Beyond Linear Analogues: Why Heptadecan-9-yl Acrylate's Branched Architecture Enables Unique Performance in mRNA LNP Delivery


Substituting Heptadecan-9-yl acrylate with other long-chain acrylates (e.g., hexadecyl acrylate, octadecyl acrylate) or even structurally similar branched isomers is not functionally equivalent, particularly in advanced drug delivery applications. This specific monomer is a precursor to SM-102, an ionizable lipid whose precise branched structure is critical for its performance. The SM-102 lipid, derived from this monomer, has been shown in multiple studies to confer distinct and quantifiable advantages in transfection efficiency, bioavailability, and stability compared to lipid nanoparticles (LNPs) formulated with other clinically relevant ionizable lipids like DLin-MC3-DMA (MC3) or ALC-0315 [1][2]. Using a linear C16 or C18 acrylate would result in a different lipid architecture, fundamentally altering its pKa, endosomal escape properties, and ultimately, its in vivo efficacy profile.

Quantitative Performance Metrics: Heptadecan-9-yl Acrylate-Derived SM-102 LNPs vs. Leading Ionizable Lipid Alternatives


Superior mRNA Protection and Bioavailability of SM-102 LNPs vs. MC3 and ALC-0315 Formulations

LNPs formulated with SM-102, which is derived from Heptadecan-9-yl acrylate, demonstrate superior protection of the mRNA payload in plasma, resulting in significantly higher bioavailability compared to other clinically approved ionizable lipids. A pharmacokinetic study directly comparing SM-102, ALC-0315, and DLin-MC3-DMA (MC3) LNPs found that the SM-102 formulation achieved approximately three-fold higher bioavailability than the other lipids following subcutaneous (SC) injection [1]. This is a critical differentiator for applications requiring robust and sustained protein expression.

mRNA delivery Lipid Nanoparticles Pharmacokinetics

Enhanced Transfection Efficiency of SM-102 LNPs Compared to MC3 LNPs In Vitro and In Vivo

In a comparative study using a firefly luciferase reporter mRNA, LNPs formulated with SM-102 exhibited enhanced transfection efficacy both in vitro and in vivo over LNPs formulated with MC3 [1]. Furthermore, in a therapeutic application, SM-102-based LNPs encapsulating β-catenin mRNA promoted significantly more bone formation in a murine tibia fracture model compared to controls, as confirmed by µCT analysis, which showed a significantly higher bone volume/total volume ratio in the treated group [1].

Transfection Gene Therapy Bone Regeneration

Moderately Higher Intramuscular mRNA Delivery Efficiency of SM-102 vs. ALC-0315

A direct comparison of the two ionizable lipids used in the Moderna (SM-102) and Pfizer/BioNTech (ALC-0315) COVID-19 vaccines showed that SM-102 is moderately more efficient in delivering mRNA via the intramuscular route in mice [1]. This finding provides a direct, quantitative link between the monomer's chemical structure and a critical performance parameter in the most widely used route for vaccine administration.

Vaccine Delivery Intramuscular Injection mRNA Therapeutics

Consistent High Encapsulation Efficiency for Nucleic Acid Cargo

LNPs formulated with SM-102 demonstrate a high and reliable encapsulation efficiency for nucleic acid payloads. In one study, SM-102-based LNPs formulated with DNA achieved an encapsulation efficiency of 97% [1]. This parameter is critical for ensuring consistent product quality and minimizing waste of expensive nucleic acid cargo during manufacturing.

Formulation Science LNP Stability Gene Therapy

Optimized Use Cases: Leveraging Heptadecan-9-yl Acrylate for High-Performance mRNA Delivery and Specialty Polymers


Synthesis of SM-102 for High-Efficiency mRNA-LNP Formulations in Vaccines and Therapeutics

The primary, high-value application for Heptadecan-9-yl acrylate is as a key intermediate in the synthesis of the ionizable lipid SM-102 [1]. As demonstrated in Section 3, SM-102-based LNPs provide quantifiable advantages in bioavailability, transfection efficiency, and functional protein expression compared to other clinically approved lipids [2][3]. This makes the monomer essential for developing next-generation mRNA vaccines and gene therapies where superior delivery performance is required.

Development of Specialty Hydrophobic Polymers and Copolymers with Branched Side Chains

Heptadecan-9-yl acrylate is a hydrophobic monomer that can be polymerized to create unique polymers. Its branched C17 structure is designed to impart different physical properties compared to polymers made from linear alkyl acrylates . Patents highlight the use of branched C17 alkyl (meth)acrylates in lubricant oil compositions as viscosity index improvers with enhanced shear stability [4]. This suggests that polymers synthesized from this monomer could be tailored for applications requiring a specific balance of hydrophobicity and rheological performance.

Research on Structure-Function Relationships in Branched vs. Linear Alkyl Acrylates

The specific branched architecture of Heptadecan-9-yl acrylate makes it a valuable tool for fundamental materials science research. Studies have shown that the isomeric form of the hydrocarbon side chain (macrocyclic versus linear) leads to significant differences in polymer properties [5]. As a well-defined branched linear monomer, it can serve as a model compound to systematically investigate how branching in the side chain affects polymerization kinetics, polymer crystallinity, and thermal behavior compared to its linear C17 isomer or shorter/longer chain analogues.

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